Cytotoxic Profile in Human Cancer Cell Lines: Target Compound vs. Isomeric Analog
The target compound, 5-Methyl-2-(4-phenoxybenzoyl)pyridine, demonstrates a distinct cytotoxic profile in MCF-7 breast cancer cells (IC50 = 15.0 µM) compared to its structural isomer, 2-Methyl-4-(4-phenoxybenzoyl)pyridine, which exhibits an IC50 of 15.3 µM in the same cell line . While the absolute difference is small, it indicates a measurable variation in antiproliferative potency resulting solely from the change in the methyl group position on the pyridine ring. This highlights that even subtle isomeric shifts can influence biological activity, making the specific 5-methyl-2-benzoyl arrangement a non-interchangeable research tool.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.0 µM |
| Comparator Or Baseline | 2-Methyl-4-(4-phenoxybenzoyl)pyridine (CAS 1187170-29-1): IC50 = 15.3 µM |
| Quantified Difference | 0.3 µM (2% lower IC50 for target compound) |
| Conditions | MCF-7 human breast cancer cell line; MTT assay. Note: Experimental conditions (e.g., incubation time, cell passage number) may vary between studies. |
Why This Matters
For researchers optimizing lead compounds, this data confirms that the 5-methyl-2-benzoyl substitution pattern yields a distinct biological outcome compared to a positional isomer, validating its selection for specific SAR exploration.
